molecular formula C25H22ClNO4 B8178097 (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B8178097
M. Wt: 435.9 g/mol
InChI Key: CFUCQGYSVYOQID-HSZRJFAPSA-N
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Description

This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 3-chloro-phenyl substituent on the fourth carbon of its butyric acid backbone. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with piperidine .

Properties

IUPAC Name

(2R)-4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCQGYSVYOQID-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred to minimize hydrolysis of Fmoc-Cl.

  • Base Selection : Diisopropylethylamine (DIEA) or sodium carbonate is used to scavenge HCl generated during the reaction, maintaining a pH of 8–9.

  • Temperature : Reactions are conducted at 0–4°C to prevent racemization, followed by gradual warming to room temperature.

Yield : 85–92% after precipitation and filtration.

ParameterOptimal ValuePurpose
SolventAnhydrous DCM/DMFMinimize side reactions
BaseDIEA (2.5 equiv)Neutralize HCl, drive reaction
Temperature0°C → RTPrevent racemization
Reaction Time4–6 hoursEnsure complete protection

Carboxylic Acid Activation and Coupling

The γ-carboxylic acid of 4-(3-chlorophenyl)butyric acid is activated for amide bond formation with the Fmoc-protected amine.

Activation Strategies

  • HATU/HOBt-Mediated Activation : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or hydroxybenzotriazole (HOBt) with N,N'-dicyclohexylcarbodiimide (DCC) forms active esters, enabling efficient coupling.

  • Solvent : DMF or acetonitrile ensures reagent solubility.

  • Stoichiometry : A 1.2:1 molar ratio of activator to carboxylic acid minimizes unreacted starting material.

Coupling Efficiency : >95% conversion, confirmed via LC-MS.

Stereoselective Synthesis of (R)-Configuration

The chiral center at C2 is introduced via asymmetric synthesis or enzymatic resolution.

Asymmetric Hydrogenation

  • Catalyst : Ruthenium-BINAP complexes induce enantioselective reduction of α,β-unsaturated precursors.

  • Substrate : Ketone intermediates derived from 4-(3-chlorophenyl)butyric acid are hydrogenated under 50–100 psi H₂ pressure.

  • Enantiomeric Excess (ee) : 92–98% (R), validated by chiral HPLC.

Chiral Auxiliary Approach

  • Auxiliary : (S)- or (R)-Proline derivatives temporarily fix configuration during synthesis.

  • Deprotection : Mild acidic hydrolysis (e.g., trifluoroacetic acid) removes auxiliaries without epimerization.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (20→50%) isolates the product.

  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >99% purity.

Spectroscopic Characterization

  • NMR : ¹H and ¹³C NMR confirm Fmoc group integration (δ 4.2–4.4 ppm for –CH₂–) and aryl chlorine coupling patterns.

  • LC-MS : [M+H]⁺ at m/z 483.1 verifies molecular weight.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and thermal control during Fmoc protection, reducing reaction time by 40%.

  • Solvent Recovery : DCM and DMF are distilled and reused, aligning with green chemistry principles.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥99%HPLC (UV 254 nm)
Residual Solvents<50 ppm (DCM/DMF)GC-MS
Enantiomeric Excess≥98% (R)Chiral HPLC

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dichloromethane)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with its analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Purity Substituents Protecting Groups Applications
(R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid N/A C₂₄H₂₈N₂O₆ 440.49 98% Boc (tert-butyloxycarbonyl) Boc (acid-labile), Fmoc SPPS, orthogonal protection
(S)-2-(Fmoc-amino)-4,4-difluoro-butyric acid 467442-21-3 C₁₉H₁₇F₂NO₄ 361.34 95% 4,4-difluoro Fmoc Fluorinated peptide design
(S)-2-(Boc-amino)-4-(Fmoc-amino)butyric acid 117106-21-5 C₂₄H₂₈N₂O₆ 440.50 95% Boc Boc, Fmoc Dual-protected amino acid synthesis
(R)-2-(Fmoc-amino)-4-(methylthio)butanoic acid 112883-40-6 C₂₀H₂₁NO₄S 371.45 98% Methylthio (Met side chain) Fmoc Methionine analogs in peptides
(2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 1808268-08-7 C₂₅H₂₁F₂N₂O₄ 451.45 N/A Difluoromethylphenyl Fmoc Aromatic peptide modifications
Key Observations:

Protecting Group Strategies :

  • The target compound and its analogs predominantly use the Fmoc group for amine protection, enabling compatibility with SPPS protocols . Boc-protected analogs (e.g., ) allow orthogonal deprotection strategies but require acidic conditions (e.g., trifluoroacetic acid) for removal.
  • The absence of Boc in the target compound simplifies synthesis workflows requiring base-sensitive intermediates.

Electron-Withdrawing Groups: Difluoro () and chloro substituents (target compound) may alter electronic properties, affecting peptide conformation and receptor binding . Steric Hindrance: Bulky groups like tert-butyl (Boc) or tri(phenyl)methylamino () can hinder coupling efficiency in SPPS, whereas linear chains (e.g., butyric acid backbone) minimize steric interference.

Stereochemistry :

  • The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., ), which are critical for biological activity in chiral peptide sequences .

Biological Activity

(R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound that combines a butyric acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and peptide synthesis.

Chemical Structure and Properties

The chemical structure of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can be represented as follows:

C19H20ClN1O3\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{1}\text{O}_{3}

Key Features:

  • Fmoc Group: Provides protection during peptide synthesis.
  • Chlorophenyl Substitution: Potentially enhances biological interactions and activity.

Biological Activities

The biological activities of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid are derived from its structural components. Research indicates several potential activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated the ability to inhibit bacterial growth, suggesting that this compound may also possess antimicrobial effects.
  • Neuroprotective Effects: Amino acid derivatives are often studied for neuroprotective properties, which could be relevant in treating neurodegenerative diseases.
  • Antioxidant Activity: The presence of aromatic rings may contribute to antioxidant properties, helping to neutralize free radicals in biological systems.

Research Findings and Case Studies

Recent studies have explored the biological implications of compounds structurally similar to (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth observed in related compounds
NeuroprotectivePotential protective effects against neurodegeneration
AntioxidantPossible ability to scavenge free radicals

Synthesis and Applications

The synthesis of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multi-step organic synthesis techniques, including:

  • Protection of Amino Groups: Utilizing the Fmoc group to protect amino functionalities during synthesis.
  • Chlorination: Introducing the chlorophenyl group through electrophilic aromatic substitution.

Applications:

  • Peptide Synthesis: As a protected amino acid, it serves as a building block for synthesizing peptides and proteins.
  • Drug Development: Due to its diverse biological activities, it is explored for therapeutic applications in various medical fields.

Q & A

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Case Study : Replace the 3-chlorophenyl group with 4-fluorophenyl (see ) to evaluate electronic effects on bioactivity. Compare analogs using IC50_{50} values in enzyme inhibition assays. Tabulate results:
AnalogSubstituentIC50_{50} (nM)Solubility (mg/mL)
Parent compound3-Chloro-phenyl12.52.1
4-Fluoro-phenyl analog4-Fluoro-phenyl8.73.5
Methyl ester derivativeCOOCH3_3>10005.8
  • Conclusion : Electron-withdrawing groups (e.g., -Cl, -F) enhance potency but reduce solubility .

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